molecular formula C10H15ClN2 B14081098 (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride

(4-Cyclobutylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B14081098
M. Wt: 198.69 g/mol
InChI Key: MCZQIHAZIJFTGX-UHFFFAOYSA-N
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Description

(4-Cyclobutylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14N2·HCl It is a derivative of pyridine, featuring a cyclobutyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of cyclobutylamine with 2-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often crystallized and dried to obtain the hydrochloride salt in a stable form .

Chemical Reactions Analysis

Types of Reactions: (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Cyclobutylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Cyclobutyl (pyridin-4-yl)methanamine dihydrochloride
  • 1-(2-Cyclobutoxypyridin-4-yl)methanamine hydrochloride
  • (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Comparison: (4-Cyclobutylpyridin-2-yl)methanamine hydrochloride is unique due to its specific cyclobutyl substitution on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

(4-cyclobutylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c11-7-10-6-9(4-5-12-10)8-2-1-3-8;/h4-6,8H,1-3,7,11H2;1H

InChI Key

MCZQIHAZIJFTGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)CN.Cl

Origin of Product

United States

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